(E)-2-Cyano-N-(3-propan-2-yloxypropyl)-3-quinolin-4-ylprop-2-enamide
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Description
“(E)-2-Cyano-N-(3-propan-2-yloxypropyl)-3-quinolin-4-ylprop-2-enamide” is a complex organic compound. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains a cyano group (-CN), an enamide group (a type of amide that includes a carbon-carbon double bond), and a propoxy group attached to a propyl chain .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline core, followed by the introduction of the various functional groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinoline group is a bicyclic structure, consisting of a benzene ring fused to a pyridine ring. The cyano group would introduce polarity to the molecule, and the enamide group would add complexity due to the presence of a carbon-carbon double bond .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The cyano group is a strong electron-withdrawing group, which would make the molecule electrophilic at the carbon of the cyano group. The enamide group could potentially undergo reactions typical of carbon-carbon double bonds, such as addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a cyano group could increase the compound’s polarity, potentially affecting its solubility in various solvents .Future Directions
Properties
IUPAC Name |
(E)-2-cyano-N-(3-propan-2-yloxypropyl)-3-quinolin-4-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14(2)24-11-5-9-22-19(23)16(13-20)12-15-8-10-21-18-7-4-3-6-17(15)18/h3-4,6-8,10,12,14H,5,9,11H2,1-2H3,(H,22,23)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPHUWLJTIMPFY-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=CC1=CC=NC2=CC=CC=C12)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCCCNC(=O)/C(=C/C1=CC=NC2=CC=CC=C12)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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